クロムセプチン

概要

説明

クロメセプチンは、インスリン様成長因子2を過剰発現する肝細胞癌細胞の生存と増殖を選択的に阻害する能力で知られている合成小分子です。 これは、細胞の増殖、分化、生存など、さまざまな細胞プロセスにおいて重要な役割を果たすインスリン様成長因子シグナル伝達経路の強力な阻害剤です .

科学的研究の応用

Chromeceptin has a wide range of scientific research applications, including:

Chemistry: Used as a tool to study the insulin-like growth factor signaling pathway and its regulation.

Biology: Investigated for its effects on cell growth, differentiation, and survival in various cell lines.

Medicine: Explored as a potential therapeutic agent for treating cancers that overexpress insulin-like growth factor 2, such as hepatocellular carcinoma.

Industry: Utilized in the development of new drugs and therapeutic strategies targeting the insulin-like growth factor signaling pathway

作用機序

クロメセプチンは、ペルオキシソームβ酸化に関与する主要な酵素である多機能タンパク質2に結合することにより作用を発揮します。この相互作用は、インスリン様成長因子結合タンパク質1とサイトカインシグナル伝達抑制因子-3の発現を刺激し、これらは両方ともシグナル伝達トランスデューサーおよび転写アクチベーター6を活性化します。 この活性化は、インスリン様成長因子シグナルの減衰につながり、細胞の増殖と生存を阻害します .

類似の化合物との比較

類似の化合物

インスリン様成長因子受容体阻害剤: リンシチニブやBMS-754807などのインスリン様成長因子受容体を阻害する化合物。

Akt阻害剤: MK-2206やペリフォシンなどのAktシグナル伝達経路を阻害する化合物。

クロメセプチンの独自性

クロメセプチンは、インスリン様成長因子2を過剰発現する細胞を選択的に標的とする能力と、シグナル伝達トランスデューサーおよび転写アクチベーター6の活性化を含むその作用機序においてユニークです。 この特異性は、インスリン様成長因子シグナル伝達経路を研究し、インスリン様成長因子2を過剰発現する癌の標的治療を開発するための貴重なツールとなります .

生化学分析

Biochemical Properties

Chromeceptin plays a significant role in biochemical reactions by interacting with several key biomolecules. It binds to multifunctional protein 2 (MFP-2), which leads to the activation of signal transducer and activator of transcription 6 (STAT6). This activation induces the expression of insulin-like growth factor inhibitory genes, thereby impairing the function of insulin-like growth factor 2 (IGF2). Additionally, the chromeceptin-MFP-2 complex binds to and inhibits acetyl-CoA carboxylase 1 (ACC1), an enzyme crucial for the de novo synthesis of malonyl-CoA and fatty acids .

Cellular Effects

Chromeceptin exerts various effects on different cell types and cellular processes. In 3T3-L1 cells, it inhibits insulin-induced adipogenesis by impairing the function of IGF2. This inhibition is mediated through the activation of STAT6, which induces the expression of IGF inhibitory genes. Furthermore, chromeceptin’s interaction with ACC1 leads to the sequestration of ACC1 in peroxisomes, thereby impairing fatty acid synthesis from acetate .

Molecular Mechanism

The molecular mechanism of chromeceptin involves its binding to multifunctional protein 2 (MFP-2), which activates STAT6 and induces the expression of IGF inhibitory genes. The chromeceptin-MFP-2 complex also binds to and inhibits acetyl-CoA carboxylase 1 (ACC1), leading to its sequestration in peroxisomes. This sequestration impairs fatty acid synthesis and activates STAT6 signaling, suggesting a role for malonyl-CoA in STAT6 signaling .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of chromeceptin have been observed to change over time. The stability and degradation of chromeceptin, as well as its long-term effects on cellular function, have been studied in both in vitro and in vivo settings. Chromeceptin’s ability to inhibit insulin-induced adipogenesis and impair fatty acid synthesis has been shown to persist over time, indicating its potential for long-term applications .

Dosage Effects in Animal Models

The effects of chromeceptin vary with different dosages in animal models. At lower doses, chromeceptin effectively inhibits insulin-induced adipogenesis and impairs fatty acid synthesis. At higher doses, toxic or adverse effects may be observed. The threshold effects and potential toxicity of chromeceptin at different dosages are important considerations for its use in therapeutic applications .

Metabolic Pathways

Chromeceptin is involved in several metabolic pathways, particularly those related to fatty acid synthesis. By inhibiting acetyl-CoA carboxylase 1 (ACC1), chromeceptin impairs the de novo synthesis of malonyl-CoA and fatty acids. This inhibition affects metabolic flux and metabolite levels, highlighting the compound’s role in regulating metabolic pathways .

Transport and Distribution

Within cells and tissues, chromeceptin is transported and distributed through interactions with various transporters and binding proteins. The chromeceptin-MFP-2 complex is sequestered in peroxisomes, affecting its localization and accumulation. These interactions play a crucial role in determining the compound’s transport and distribution within cells .

Subcellular Localization

Chromeceptin’s subcellular localization is primarily influenced by its interaction with multifunctional protein 2 (MFP-2) and acetyl-CoA carboxylase 1 (ACC1). The chromeceptin-MFP-2 complex is sequestered in peroxisomes, which affects its activity and function. This localization is guided by peroxisomal-targeting signals and post-translational modifications, ensuring the compound’s specific compartmentalization within cells .

準備方法

合成経路と反応条件

クロメセプチンは、酸化鉄磁性ナノ粒子の表面に共有結合したポリエチレンイミン存在下での3-トリフルオロメチルベンズアルデヒドとマロンジニトリルの反応を含む多段階プロセスにより合成できます。 この反応は、3-ジメチルアミノフェノールを水中での超音波処理条件下で加えることにより続く .

工業生産方法

クロメセプチンの工業生産は、同様の合成経路を大規模で行いますが、反応条件は、高い収率と純度を確保するために最適化されています。 磁性ナノ粒子を触媒として使用し、超音波処理を使用することにより、効率的かつグリーンケミストリー合成を実現できます .

化学反応の分析

反応の種類

クロメセプチンは、次のようなさまざまな種類の化学反応を起こします。

酸化: クロメセプチンは、特定の条件下で酸化されて、酸化された誘導体になる可能性があります。

還元: 還元された誘導体を形成するために、還元反応を受けることもできます。

置換: クロメセプチンは、官能基が他の基に置き換えられる置換反応に関与することができます。

一般的な試薬と条件

酸化: 過酸化水素や過マンガン酸カリウムなどの一般的な酸化剤を使用できます。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が一般的に使用されます。

置換: 目的の置換反応に応じて、さまざまな求核剤や求電子剤を使用できます。

生成される主な生成物

科学研究の用途

クロメセプチンは、次のような幅広い科学研究の用途があります。

化学: インスリン様成長因子シグナル伝達経路とその調節を研究するためのツールとして使用されます。

生物学: さまざまな細胞株における細胞の増殖、分化、生存に対する影響について調査されています。

医学: インスリン様成長因子2を過剰発現する肝細胞癌などの癌の治療のための潜在的な治療薬として研究されています。

類似化合物との比較

Similar Compounds

Insulin-like growth factor receptor inhibitors: Compounds that inhibit the insulin-like growth factor receptor, such as linsitinib and BMS-754807.

Akt inhibitors: Compounds that inhibit the Akt signaling pathway, such as MK-2206 and perifosine.

mTOR inhibitors: Compounds that inhibit the mammalian target of rapamycin pathway, such as rapamycin and everolimus

Uniqueness of Chromeceptin

Chromeceptin is unique in its ability to selectively target insulin-like growth factor 2 overexpressing cells and its mechanism of action involving the activation of signal transducers and activators of transcription 6. This specificity makes it a valuable tool for studying the insulin-like growth factor signaling pathway and developing targeted therapies for cancers that overexpress insulin-like growth factor 2 .

生物活性

Chromeceptin is a small molecule that has garnered attention for its biological activity, particularly in the context of cancer treatment. This article delves into the mechanisms through which chromeceptin exerts its effects, focusing on its interaction with the insulin-like growth factor (IGF) pathway, its activation of specific transcription factors, and its potential therapeutic applications.

Inhibition of IGF Pathways

Chromeceptin has been identified as an inhibitor of IGF-II, a growth factor implicated in various malignancies. Research indicates that chromeceptin disrupts the autocrine loop of IGF2, leading to decreased signaling through the IGF pathway. This inhibition is primarily mediated by the upregulation of suppressors of cytokine signaling (SOCS) proteins, particularly SOCS-3, which has been shown to inhibit IGF/insulin signaling pathways .

Transcription Factor Activation

The biological activity of chromeceptin is closely linked to its ability to activate the transcription factor STAT6. Studies have demonstrated that chromeceptin treatment leads to increased expression of IGFBP-1 (Insulin-like Growth Factor Binding Protein 1) and SOCS-3 in hepatocellular carcinoma cells. The activation of STAT6 is crucial for mediating these effects, as evidenced by experiments where STAT6 knockdown resulted in diminished expression of these proteins .

Table 1: Summary of Key Findings from Chromeceptin Research

| Study | Findings | Methodology |

|---|---|---|

| CORE Study | Chromeceptin induces SOCS-3 and IGFBP-1 expression via STAT6 activation | Molecular biological experiments, RT-PCR |

| NCBI Study | Downregulation of miR-483-5p after treatment with chromeceptin, silencing IGF-II transcripts | Cell line studies (Hepa1-6) |

| MDPI Review | Role of IGF-2 in promoting fibrosis and cancer progression | Literature review on IGF signaling pathways |

Detailed Research Findings

-

Molecular Mechanisms

In a study conducted on HepG2 cells, chromeceptin was shown to increase SOCS-3 expression significantly over untreated controls. This increase was associated with a subsequent inhibition of Akt phosphorylation in the IGF/insulin pathway, suggesting a delayed response mechanism where SOCS-3 and IGFBP-1 expression peaks around six hours post-treatment . -

MicroRNA Regulation

Another pivotal aspect of chromeceptin's action is its effect on microRNA profiles. Specifically, treatment with chromeceptin led to the downregulation of miR-483-5p, which is known to regulate IGF-II levels. This downregulation contributes to the overall silencing of IGF-II transcripts, further supporting the compound's role as an inhibitor in the IGF signaling axis .

Therapeutic Implications

The ability of chromeceptin to modulate the IGF signaling pathway positions it as a promising candidate for therapeutic interventions in cancers characterized by aberrant IGF signaling. Its dual action—both as an inhibitor of growth factor signaling and as an enhancer of tumor suppressor pathways—suggests potential applications in combination therapies aimed at enhancing the efficacy of existing cancer treatments.

特性

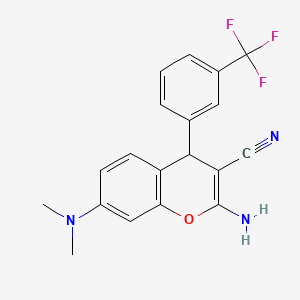

IUPAC Name |

2-amino-7-(dimethylamino)-4-[3-(trifluoromethyl)phenyl]-4H-chromene-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16F3N3O/c1-25(2)13-6-7-14-16(9-13)26-18(24)15(10-23)17(14)11-4-3-5-12(8-11)19(20,21)22/h3-9,17H,24H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVINXTXGDDSXFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC2=C(C=C1)C(C(=C(O2)N)C#N)C3=CC(=CC=C3)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16F3N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20389405 | |

| Record name | Chromeceptin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20389405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

359.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

331859-86-0 | |

| Record name | Chromeceptin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20389405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。